molecular formula C57H60Cl2N4O6P2Ru B12091162 (R)-P-Phos RuCl2 (R)-Daipen, Ru

(R)-P-Phos RuCl2 (R)-Daipen, Ru

Cat. No.: B12091162
M. Wt: 1131.0 g/mol
InChI Key: KZMSWJMBTPMPEL-UHFFFAOYSA-L
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Description

®-P-Phos RuCl2 ®-Daipen, Ru is a ruthenium-based complex that has garnered significant attention in the field of catalysis. This compound is known for its chiral properties, making it highly valuable in asymmetric synthesis. The presence of the ®-P-Phos ligand and ®-Daipen ligand in the complex enhances its catalytic efficiency and selectivity, making it a versatile tool in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-P-Phos RuCl2 ®-Daipen, Ru typically involves the coordination of the ®-P-Phos ligand and ®-Daipen ligand to a ruthenium center. The process begins with the preparation of the ligands, followed by their reaction with a ruthenium precursor, such as RuCl2. The reaction is usually carried out under inert conditions to prevent oxidation and ensure the purity of the final product. Common solvents used in the synthesis include dichloromethane and toluene, and the reaction is often facilitated by heating and stirring .

Industrial Production Methods

In an industrial setting, the production of ®-P-Phos RuCl2 ®-Daipen, Ru involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

®-P-Phos RuCl2 ®-Daipen, Ru is known to undergo various types of chemical reactions, including:

Common Reagents and Conditions

The reactions involving ®-P-Phos RuCl2 ®-Daipen, Ru are often carried out under mild conditions to preserve the integrity of the complex. Common reagents include bases like potassium carbonate and acids like hydrochloric acid. Solvents such as ethanol, methanol, and acetonitrile are frequently used .

Major Products

The major products formed from reactions involving ®-P-Phos RuCl2 ®-Daipen, Ru depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the products may include oxidized organic compounds, while in reduction reactions, reduced organic compounds are typically formed .

Scientific Research Applications

Chemistry

In chemistry, ®-P-Phos RuCl2 ®-Daipen, Ru is widely used as a catalyst in asymmetric synthesis. Its chiral properties make it ideal for producing enantiomerically pure compounds, which are crucial in the pharmaceutical industry .

Biology

In biological research, this compound is used to study enzyme mimetics and catalytic processes that mimic natural enzymatic reactions. Its ability to facilitate specific chemical transformations makes it a valuable tool in biocatalysis .

Medicine

In medicine, ®-P-Phos RuCl2 ®-Daipen, Ru is explored for its potential in drug development, particularly in the synthesis of chiral drugs. Its high selectivity and efficiency in catalysis make it a promising candidate for producing active pharmaceutical ingredients .

Industry

In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its catalytic properties enable efficient and cost-effective manufacturing processes .

Mechanism of Action

The mechanism of action of ®-P-Phos RuCl2 ®-Daipen, Ru involves the coordination of the ligands to the ruthenium center, which facilitates various catalytic processes. The ®-P-Phos ligand provides a chiral environment, enhancing the selectivity of the reactions. The ®-Daipen ligand stabilizes the complex and improves its reactivity. The molecular targets and pathways involved include the activation of substrates through coordination to the ruthenium center, followed by the catalytic transformation of the substrates into desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-P-Phos RuCl2 ®-Daipen, Ru stands out due to its chiral properties and high catalytic efficiency. Unlike other ruthenium complexes, it offers superior selectivity in asymmetric synthesis, making it highly valuable in producing enantiomerically pure compounds .

Properties

Molecular Formula

C57H60Cl2N4O6P2Ru

Molecular Weight

1131.0 g/mol

IUPAC Name

1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane

InChI

InChI=1S/C38H34N2O4P2.C19H26N2O2.2ClH.Ru/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;;/h5-26H,1-4H3;5-13,18H,20-21H2,1-4H3;2*1H;/q;;;;+2/p-2

InChI Key

KZMSWJMBTPMPEL-UHFFFAOYSA-L

Canonical SMILES

CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC.Cl[Ru]Cl

Origin of Product

United States

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